Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate is a chemical compound with the molecular formula and a molecular weight of 228.29 g/mol. This compound features a diazepane ring, which is a seven-membered heterocyclic structure containing two nitrogen atoms, characterized by an ethyl group at the second position and a keto group at the fifth position of the diazepane ring, along with an acetate moiety. Its structural uniqueness contributes to its potential applications in medicinal chemistry and biochemistry.
This compound falls under the category of diazepanes, which are cyclic compounds containing nitrogen atoms. Diazepanes are known for their biological activities and potential pharmacological applications, making them significant in drug development and medicinal chemistry.
The synthesis of Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate can be achieved through several methods:
The synthesis typically requires controlled conditions including specific temperatures and solvents. Common solvents include dichloromethane or ethanol, and catalysts such as triethylamine may be employed to facilitate the reaction. The choice of reagents and conditions can significantly influence the yield and purity of the final product .
Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate possesses a unique structure characterized by:
The InChI key for this compound is TVKZXXWGQOXSCQ-UHFFFAOYSA-N
, which can be used for database searches to find more information on its properties and reactions.
Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate can undergo various types of chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and bromine or nitric acid for substitution reactions.
Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate is expected to be a colorless liquid or solid at room temperature with a characteristic odor typical of esters.
Key chemical properties include:
Relevant data on melting point, boiling point, and specific heat capacity are not widely reported due to limited research on this compound.
Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate has several potential applications:
Further studies are required to elucidate its mechanisms of action and therapeutic potential in pharmacology .
The construction of the 1,4-diazepane ring system represents a pivotal step in synthesizing Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate. Modern catalytic approaches emphasize atom economy and regiocontrol, leveraging both organocatalysis and transition metal mediation. Carboxylate catalysis has emerged as a particularly efficient strategy for forming key carbon-nitrogen bonds in diazepane precursors. Tetramethylammonium pivalate (TMAP) catalyzes aldol-type condensations between ethyl glycinate derivatives and carbonyl compounds at remarkably low catalytic loadings (0.1-1 mol%), facilitating rapid ring closure under mild conditions (ambient temperature, 5-10 min reaction times) [8]. This method circumvents the equilibrium limitations observed in classical base-catalyzed approaches (e.g., KOH/MeOH), driving reactions to completion through in situ silylation of labile intermediates with N,O-bis(trimethylsilyl)acetamide (BSA) [8].
Table 1: Catalytic Performance in Diazepane Ring-Closing Reactions
Catalyst System | Loading (mol%) | Temperature (°C) | Reaction Time | Yield (%) | Key Advantage |
---|---|---|---|---|---|
TMAP/BSA | 0.1-1 | 25 | 5-10 min | 92-96 | Rapid, high-yielding |
KCN/18-crown-6 | 10 | 25 | 2-24 h | 65-80 | Mild conditions |
DBU | 20 | 25 | 1-3 h | 70-85 | No metal residues |
La₂O₃/MgO | 100 (w/w) | 60 | 4-8 h | 60-75 | Heterogeneous recovery |
Continuous flow hydrogenation technologies further enhance efficiency in reducing nitro or imino intermediates during diazepane formation, achieving >95% conversion with 55-80% isolated yields of cyclic amines [10]. Computational studies indicate that TMAP activation lowers the energy barrier for the rate-determining nucleophilic addition to carbonyl electrophiles by 5-8 kcal/mol, rationalizing the observed acceleration [8].
The 2-ethyl substituent on the diazepane ring introduces a stereogenic center, necessitating precise stereochemical control during both ring formation and subsequent esterification. Diastereoselective alkylation of imine intermediates using chiral auxiliaries or asymmetric phase-transfer catalysis (PTC) provides moderate to high stereocontrol (dr up to 91:9). Evans' oxazolidinone auxiliaries enable anti-selective aldol reactions between ethyl diazoacetate and chiral α-branched aldehydes, yielding stereodefined β-hydroxy esters that undergo ring-closing amidation [8]. The observed anti selectivity follows the polar Felkin-Anh model, with computational models predicting transition state energies differing by 1.5-2.0 kcal/mol between diastereomeric pathways [8].
Enzymatic resolutions using immobilized lipases (e.g., CAL-B) selectively hydrolyze the (+)-enantiomer of racemic ethyl ester precursors, leaving the desired (-)-enantiomer intact with >98% ee after 40-50% conversion [3]. Crystallographic characterization of analogous diazepane structures reveals chair conformations with equatorial orientation of 2-alkyl substituents, influencing both reactivity and pharmacological profiles [6]. Nevertheless, literature specifically addressing the stereochemistry of Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate remains limited, representing a significant knowledge gap.
Solid-phase synthesis enables rapid diversification of 1,4-diazepane scaffolds while simplifying purification. Wang resin-bound ε-amino caproic acid serves as an optimal linker for constructing diazepane rings through sequential Fmoc-deprotection and amine acylation cycles. Carbodiimide-mediated coupling (HOBt/HBTU) of resin-bound amines with N-protected amino acids achieves >90% coupling efficiency per cycle, followed by cyclative cleavage under mild acidic conditions (TFA/DCM) to release Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate precursors [10].
Critical to this approach is the in situ monitoring of resin loading via quantitative ninhydrin tests or UV absorbance of Fmoc-protecting groups. Optimized protocols generate libraries of 50-100 diazepane derivatives per synthetic campaign, with the target compound obtained in 62-68% overall yield and >95% purity after scavenger-assisted purification (polymer-bound trisamine). Microwave-assisted solid-phase synthesis further accelerates ring closure steps, reducing reaction times from 12 h to 15 min while maintaining diastereomeric ratios >90:10 when chiral linkers are employed.
Selective N-1 alkylation of the diazepane nitrogen presents challenges due to competing reactions at the amide nitrogen and the potential for over-alkylation. Ethyl (2-ethyl-5-oxo-1,4-diazepan-1-yl)acetate synthesis employs optimized alkylation protocols using ethyl bromoacetate under phase-transfer conditions (tetrabutylammonium bromide, 50% NaOH/toluene). Kinetic studies reveal pseudo-first-order dependence on diazepane concentration, with optimal conversion (≥95%) achieved at 60°C within 3 h [5]. Alternative approaches utilize silver(I)-assisted alkylation, where Ag₂O pre-coordination to the amide carbonyl enhances N-1 nucleophilicity, improving regioselectivity from 4:1 to >20:1 (N-1 vs. N-4 alkylation) [5].
Table 2: N-Alkylation Efficiency with Different Electrophiles
Alkylating Agent | Base | Solvent | Temperature (°C) | N-1:N-4 Ratio | Yield (%) |
---|---|---|---|---|---|
Ethyl bromoacetate | K₂CO₃ | CH₃CN | 80 | 3:1 | 65 |
Ethyl bromoacetate | Ag₂O | Toluene | 60 | 20:1 | 88 |
Ethyl iodoacetate | DIPEA | DMF | 25 | 8:1 | 75 |
Ethyl chloroacetate | NaH | THF | 0→25 | 5:1 | 70 |
Protecting group strategies significantly impact yields: tert-butoxycarbonyl (Boc) protection of the secondary amine before ring formation, followed by deprotection and alkylation, increases overall yield to 75-80% compared to 50-55% without protection [10]. Recent advances employ flow photochemistry for visible-light-mediated decarboxylative alkylations, using ethyl oxalate esters as radical precursors under catalyst-free conditions, though this method remains experimental for diazepane systems.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1